molecular formula C14H12ClNO4S B14937081 N-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)methanesulfonamide

N-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B14937081
M. Wt: 325.8 g/mol
InChI Key: UTYGRZQIEBRUFS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)methanesulfonamide typically involves the reaction of 1,3-benzodioxole with 2-chlorobenzene sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for therapeutic applications due to its structural similarity to other bioactive sulfonamides.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may interact with molecular targets such as enzymes or receptors, disrupting their normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-1-phenylmethanesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    N-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)methanesulfonamide: Chlorine atom is positioned differently, potentially altering its properties.

Uniqueness

N-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)methanesulfonamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct advantages in certain applications, such as enhanced binding affinity or selectivity.

Properties

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C14H12ClNO4S/c15-12-4-2-1-3-10(12)8-21(17,18)16-11-5-6-13-14(7-11)20-9-19-13/h1-7,16H,8-9H2

InChI Key

UTYGRZQIEBRUFS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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